molecular formula C28H32N4 B12200557 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12200557
M. Wt: 424.6 g/mol
InChI Key: JAPPYXMKODXJBO-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperidine ring and substituted with benzyl, tert-butyl, and phenyl groups. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors, such as hydrazinyl and amino derivatives, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazolo[1,5-a]pyrimidine core.

    Substitution with Benzyl, tert-Butyl, and Phenyl Groups: The final substitutions can be achieved through various reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.

    Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors, thereby affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H32N4

Molecular Weight

424.6 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32N4/c1-28(2,3)25-19-26(31-16-14-22(15-17-31)18-21-10-6-4-7-11-21)32-27(30-25)24(20-29-32)23-12-8-5-9-13-23/h4-13,19-20,22H,14-18H2,1-3H3

InChI Key

JAPPYXMKODXJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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